Cas no 51460-71-0 (1-Pyrazin-2-ylpropan-2-ol)

1-Pyrazin-2-ylpropan-2-ol is a heterocyclic organic compound featuring a pyrazine ring substituted with a propan-2-ol group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. The presence of both a pyrazine moiety and a hydroxyl group enhances its reactivity, enabling functionalization for the development of biologically active molecules. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions in medicinal chemistry. The compound is typically handled under inert conditions to preserve its integrity, ensuring consistent performance in synthetic workflows.
1-Pyrazin-2-ylpropan-2-ol structure
1-Pyrazin-2-ylpropan-2-ol structure
Product Name:1-Pyrazin-2-ylpropan-2-ol
CAS No:51460-71-0
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD08572185
CID:3152446
PubChem ID:16640585
Update Time:2025-06-30

1-Pyrazin-2-ylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrazin-2-ylpropan-2-ol
    • 1-(pyrazin-2-yl)propan-2-ol
    • CS-0214992
    • STK352570
    • ALBB-011865
    • AKOS003237455
    • AKOS016346120
    • SCHEMBL9474835
    • MFCD08572185
    • DB-032051
    • 51460-71-0
    • EN300-212081
    • H26714
    • 2-Pyrazineethanol, alpha-methyl-
    • LS-03718
    • MDL: MFCD08572185
    • Inchi: 1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3
    • InChI Key: DQCMZEXRKHOUBG-UHFFFAOYSA-N
    • SMILES: OC(C)CC1C=NC=CN=1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46Ų

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1-Pyrazin-2-ylpropan-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:51460-71-0)1-Pyrazin-2-ylpropan-2-ol
Order Number:A1163344
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):308.0
Email:sales@amadischem.com

Additional information on 1-Pyrazin-2-ylpropan-2-ol

Introduction to 1-Pyrazin-2-ylpropan-2-ol (CAS No. 51460-71-0)

1-Pyrazin-2-ylpropan-2-ol, identified by the chemical identifier CAS No. 51460-71-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a pyrazine ring linked to a propanol moiety, has garnered attention due to its versatile structural framework and potential applications in drug discovery and molecular medicine. The compound's unique architecture positions it as a valuable intermediate in the synthesis of more complex pharmacophores, making it of considerable interest to researchers exploring novel therapeutic agents.

The chemical structure of 1-Pyrazin-2-ylpropan-2-ol consists of a six-membered pyrazine ring, which is a nitrogen-containing heterocycle, attached to a propyl chain with an alcohol functional group at the second carbon atom. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both nitrogen and oxygen atoms in the molecule suggests potential for hydrogen bonding, which is a critical factor in drug-receptor binding affinity and specificity.

In recent years, there has been growing interest in pyrazine derivatives due to their broad spectrum of biological activities. 1-Pyrazin-2-ylpropan-2-ol has been explored as a building block in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. Its structural motif is reminiscent of several known bioactive molecules, suggesting that modifications to this scaffold could yield novel therapeutic entities with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of 1-Pyrazin-2-ylpropan-2-ol is its utility in medicinal chemistry as a precursor for more complex molecules. Researchers have leveraged its reactivity to introduce various functional groups at different positions on the pyrazine ring or the propyl chain. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups, expanding the structural diversity of derivatives derived from this compound. Such modifications have led to promising candidates for further pharmacological evaluation.

The synthesis of 1-Pyrazin-2-ylpropan-2-ol itself has been optimized through multiple pathways, including condensation reactions involving hydrazine derivatives and ketones, followed by reduction steps to introduce the alcohol functionality. Advances in synthetic methodologies have enabled higher yields and purities, facilitating its use in large-scale applications such as clinical trials or industrial production. The compound's stability under various storage conditions also makes it a practical choice for laboratory-scale research.

Recent studies have highlighted the potential of 1-Pyrazin-2-ylpropan-2-ol in modulating enzyme activity relevant to metabolic disorders. The pyrazine ring's ability to engage in π-stacking interactions with aromatic residues in protein binding pockets has been exploited to design inhibitors targeting enzymes such as kinases and phosphodiesterases. Preliminary computational studies suggest that derivatives of this compound may exhibit high binding affinity for these targets, making them attractive leads for drug development.

In addition to its role as an intermediate, 1-Pyrazin-2-ylpropan-2-ol has found applications in materials science, particularly in the design of liquid crystals and organic semiconductors. Its rigid heterocyclic core contributes to thermal stability and ordering properties, which are desirable traits in advanced materials used for electronic devices or optical components. The alcohol functionality further allows for solubility tuning through esterification or etherification reactions.

The pharmacokinetic profile of 1-Pyrazin-2-ylpropan-2-ol and its derivatives remains an area of active investigation. Early pharmacokinetic studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration or topical application depending on formulation strategies. Metabolic stability assessments have revealed that the pyrazine ring is resistant to enzymatic degradation but that the alcohol moiety may undergo oxidation under certain conditions.

Future directions in research on 1-Pyrazin-2-ylopaneopropylamine (CAS No 51460710) include exploring its role as a chiral building block through asymmetric synthesis techniques. The introduction of stereocenters at strategic positions on the molecule could lead to enantiomerically pure compounds with enhanced selectivity for biological targets. Additionally, computational modeling approaches are being employed to predict binding modes and optimize interactions between these derivatives and their intended targets.

The versatility of 1-Pyrazin--prop--pyrrolidone (CAS No 51460710) underscores its importance as a synthetic intermediate across multiple disciplines within chemistry and biology. As our understanding of molecular interactions continues to evolve through high-throughput screening technologies and structural biology techniques like cryo-electron microscopy (cryoEM), compounds like this will remain at forefronts efforts toward discovering new medicines that address unmet medical needs worldwide.

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Amadis Chemical Company Limited
(CAS:51460-71-0)1-Pyrazin-2-ylpropan-2-ol
A1163344
Purity:99%
Quantity:1g
Price ($):308.0
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